4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound features a tetrahydroimidazo[2,1-c][1,2,4]triazine core substituted with a p-tolyl group at position 8 and a carboxamide side chain at position 2.
Properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14-5-7-15(8-6-14)25-12-13-26-19(29)17(22-23-20(25)26)18(28)21-9-3-11-24-10-2-4-16(24)27/h5-8H,2-4,9-13H2,1H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKBELMHJFWQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Structure
The target compound’s tetrahydroimidazo[2,1-c][1,2,4]triazine scaffold differs significantly from tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 1l and 2d in and ). The triazine core introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.
Aromatic Substituents
- Target Compound : The p-tolyl group at position 8 provides moderate electron-donating effects (via methyl) and increased lipophilicity (clogP ≈ 3.2 estimated).
- Compound : Substituted with 4-fluorophenyl , which introduces electron-withdrawing effects (Hammett σ ≈ 0.06) and slightly higher polarity (clogP ≈ 2.8) .
- Compounds : Feature 4-nitrophenyl (σ ≈ 1.27) and benzyl/phenethyl groups, contributing strong electron-withdrawing effects and steric bulk, respectively .
Side Chain Modifications
- Target Compound: The 3-(2-oxopyrrolidin-1-yl)propyl side chain includes a lactam ring, enabling hydrogen-bond donor/acceptor interactions and rigidifying the structure.
- Compound : Uses a 3-isopropoxypropyl group, which is more flexible and introduces ether oxygen for hydrogen bonding but lacks the lactam’s conformational stability .
- Compounds: Employ ester (diethyl carboxylate) and cyano groups, which are highly polar but metabolically labile, contrasting with the carboxamide’s stability .
Physicochemical and Spectral Properties
Research Implications
- Bioavailability: The target compound’s p-tolyl and pyrrolidinone groups may enhance lipophilicity and metabolic stability compared to fluorophenyl () or nitro-substituted analogues ().
- Target Binding : The triazine core’s nitrogen-rich structure could favor interactions with ATP-binding pockets or metalloenzymes, whereas pyridine derivatives () might engage in π-π stacking.
- Synthetic Feasibility : highlight one-pot syntheses for pyridine derivatives, but the target compound’s triazine core likely requires specialized cyclization strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
